molecular formula C24H40Br2O2 B12587964 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene CAS No. 353797-92-9

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene

Cat. No.: B12587964
CAS No.: 353797-92-9
M. Wt: 520.4 g/mol
InChI Key: ZWOUBKPXNQRFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C22H38Br2O2. This compound is characterized by the presence of two bromomethyl groups and two (2-ethylhexyl)oxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene typically involves the bromination of 1,4-bis((2-ethylhexyl)oxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The (2-ethylhexyl)oxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((2-ethylhexyl)oxy)benzene: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.

    1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,4-Bis(bromomethyl)benzene: Lacks the (2-ethylhexyl)oxy groups, resulting in different solubility and steric properties.

Uniqueness

1,4-Bis(bromomethyl)-2,5-bis((2-ethylhexyl)oxy)benzene is unique due to the combination of bromomethyl and (2-ethylhexyl)oxy groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

CAS No.

353797-92-9

Molecular Formula

C24H40Br2O2

Molecular Weight

520.4 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,5-bis(2-ethylhexoxy)benzene

InChI

InChI=1S/C24H40Br2O2/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,15-18H2,1-4H3

InChI Key

ZWOUBKPXNQRFRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1CBr)OCC(CC)CCCC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.